molecular formula C15H11ClO4 B6369762 2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261941-59-6

2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6369762
CAS RN: 1261941-59-6
M. Wt: 290.70 g/mol
InChI Key: JTDOQEBIWGGLKR-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%, is a compound commonly used in scientific research. It is a white crystalline solid that is soluble in water and various organic solvents. Its chemical formula is C11H9ClO3 and its molecular weight is 226.64 g/mol. This compound has a variety of applications in scientific research and is an important reagent in organic synthesis.

Scientific Research Applications

2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%, has a variety of applications in scientific research. It is used as a reagent in organic synthesis and is used to synthesize a variety of compounds such as esters, amides, and thioesters. It is also used as a catalyst in the synthesis of polymers and is used in the synthesis of pharmaceuticals. In addition, this compound is used as a chromogenic reagent in analytical chemistry and is used in the determination of amino acids.

Mechanism of Action

2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%, acts as an electrophile in organic synthesis. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form the corresponding esters, amides, and thioesters. In addition, it can react with aldehydes and ketones to form the corresponding imines and oximes.
Biochemical and Physiological Effects
2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%, has been studied for its biochemical and physiological effects. It has been found to have antibacterial and antifungal activity and has been used to treat various infections. In addition, this compound has been found to have antioxidant activity and has been used to treat inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%, in the laboratory has several advantages. It is a non-toxic reagent and is relatively inexpensive. In addition, it is easy to handle and store and can be used in a variety of reactions. The main limitation of this compound is its relatively low solubility in water and organic solvents, which can make it difficult to use in some reactions.

Future Directions

2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%, has a variety of applications in scientific research and has potential for further development. Future research could focus on the development of new synthetic methods for the synthesis of this compound and its derivatives. In addition, further research could focus on its use as a catalyst in the synthesis of polymers and pharmaceuticals. Finally, further research could focus on the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, 95%, can be synthesized by a number of methods. One method involves the reaction of 4-chloro-3-methoxybenzoic acid with sodium methoxide in methanol. The reaction is carried out at a temperature of 80°C for 2 hours. The resulting product is then purified by recrystallization.

properties

IUPAC Name

2-(4-chloro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)12-8-9(6-7-13(12)16)10-4-2-3-5-11(10)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDOQEBIWGGLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683401
Record name 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261941-59-6
Record name 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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